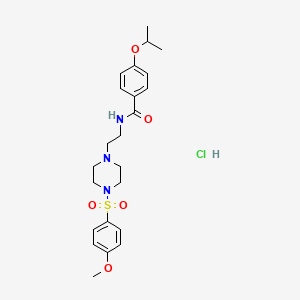
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine: is an organic compound characterized by its specific stereochemistry and the presence of a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and ®-2-aminopropanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific conditions optimized for the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-amine may involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Materials Science: It can be incorporated into polymers and materials to impart specific properties, such as chirality or enhanced stability.
Biology and Medicine:
Pharmaceuticals: The compound may serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies investigating the interaction of chiral amines with biological systems, providing insights into enantioselective processes.
Industry:
Agrochemicals: The compound can be utilized in the synthesis of agrochemicals, such as herbicides and insecticides, where chirality plays a crucial role in activity.
Fine Chemicals: It is used in the production of fine chemicals, where its specific stereochemistry is essential for the desired properties of the final product.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (2R)-2-(2,4,6-trimethylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity. The compound’s stereochemistry allows for selective binding to chiral targets, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-amine: The enantiomer of the compound, differing in its stereochemistry.
2-(2,4,6-Trimethylphenyl)ethan-1-amine: A structurally similar compound with a different carbon chain length.
2-(2,4,6-Trimethylphenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.
Uniqueness: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine is unique due to its specific ®-stereochemistry, which imparts distinct properties in terms of reactivity and interaction with chiral environments. This makes it valuable in applications requiring high enantioselectivity.
Properties
IUPAC Name |
(2R)-2-(2,4,6-trimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRBXABKMLTOQQ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)


![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554124.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)






